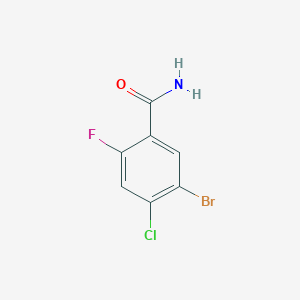

5-Bromo-4-chloro-2-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-chloro-2-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClFNO/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYAYBPWXTDFNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Cl)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

Synthetic Routes and Methodologies

A plausible synthetic route to this compound starts with a commercially available or synthesized precursor such as 5-bromo-2-chlorobenzoic acid. chemicalbook.com The synthesis could involve the following conceptual steps:

Halogenation: Introduction of the fluorine atom at the 2-position and the bromine atom at the 5-position of a chlorobenzoic acid derivative. The synthesis of 5-bromo-2-chlorobenzoic acid has been described, for instance, by reacting 2-chlorobenzoic acid with N-bromosuccinimide. chemicalbook.com

Formation of Acid Chloride: The resulting multi-halogenated benzoic acid can be converted to the more reactive acid chloride (5-bromo-4-chloro-2-fluorobenzoyl chloride) using a standard chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This is a common step in preparing benzamides. wikipedia.orggoogle.com

Amidation: The final step would involve reacting the benzoyl chloride with ammonia (B1221849) (or a protected form of ammonia) to form the primary amide, this compound.

An alternative pathway could start from 5-Bromo-4-chloro-2-fluorobenzaldehyde, which would first be oxidized to the corresponding carboxylic acid before proceeding with the amidation steps.

Purification Techniques

Following synthesis, the crude product would require purification. A standard method for purifying solid organic compounds like benzamides is recrystallization. This technique relies on the difference in solubility of the compound in a hot versus a cold solvent. wikipedia.org A suitable solvent system (or a mixture of solvents) would be chosen in which the benzamide (B126) is soluble at high temperatures but poorly soluble at low temperatures, allowing for the crystallization of the pure product upon cooling, while impurities remain in the solution.

Spectroscopic and Analytical Data (NMR, IR, Mass Spectrometry)

The structural confirmation of this compound would rely on a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show signals corresponding to the aromatic protons and the -NH₂ protons of the amide group. ¹³C NMR would provide information on the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amide (typically two bands in the 3400-3100 cm⁻¹ region) and the C=O stretching of the amide carbonyl group (around 1650 cm⁻¹).

Mass Spectrometry (MS): This technique would determine the molecular weight of the compound, and the isotopic pattern in the mass spectrum would clearly indicate the presence of one bromine and one chlorine atom.

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4 Chloro 2 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Bromo-4-chloro-2-fluorobenzamide

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide crucial information about the arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the two aromatic protons and the two protons of the amide group. The chemical shifts of the aromatic protons would be influenced by the presence of the electron-withdrawing halogen and amide substituents. The two aromatic protons would likely appear as distinct signals, each split into a doublet by the other, with further coupling to the fluorine atom. The amide protons (–NH₂) would typically appear as a broad singlet, though its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic H | 7.5 - 8.5 | Doublet of doublets |

| Aromatic H | 7.5 - 8.5 | Doublet of doublets |

| Amide (NH₂) | 5.0 - 8.0 | Broad Singlet |

Note: The predicted values are based on typical chemical shifts for similar structures and are for illustrative purposes only. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would reveal seven distinct signals, one for each carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached halogens and the amide group. The carbon atom of the carbonyl group (C=O) in the amide is expected to have the most downfield chemical shift. The carbons bonded to the halogens will also exhibit characteristic shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 160 - 170 |

| C-F | 155 - 165 (doublet) |

| C-Cl | 125 - 135 |

| C-Br | 115 - 125 |

| Aromatic C-H | 120 - 140 |

| Aromatic C-H | 120 - 140 |

| Aromatic C-CONH₂ | 130 - 140 |

Note: The predicted values are based on typical chemical shifts for similar structures and are for illustrative purposes only. Actual experimental values may vary.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

The ¹⁹F NMR spectrum is a highly sensitive technique for observing fluorine atoms. For this compound, a single signal is expected for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would likely show coupling to the adjacent aromatic protons.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-F | -110 to -130 | Doublet of doublets |

Note: The predicted values are relative to a standard (e.g., CFCl₃) and are for illustrative purposes only. Actual experimental values may vary.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for the amide and the substituted benzene (B151609) ring. Key expected absorptions include the N-H stretching vibrations of the primary amide, the C=O stretching vibration, and various C-H and C-C stretching and bending vibrations of the aromatic ring. The C-F, C-Cl, and C-Br stretching vibrations would appear in the fingerprint region.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amide) | 3400 - 3100 | Medium-Strong, Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C=O Stretch (Amide) | 1680 - 1630 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |

| N-H Bend (Amide) | 1650 - 1550 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Cl Stretch | 800 - 600 | Medium-Strong |

| C-Br Stretch | 600 - 500 | Medium |

Note: The predicted values are based on typical vibrational frequencies for similar functional groups and are for illustrative purposes only. Actual experimental values may vary.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum of this compound would also show bands corresponding to the various functional groups. Aromatic ring vibrations are often strong in Raman spectra. The symmetric stretching vibrations of the C-halogen bonds may also be more prominent in the Raman spectrum compared to the IR spectrum. Due to the lack of experimental data, a detailed prediction of the Raman spectrum is not feasible at this time.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule. For this compound (C7H4BrClFNO), the presence of bromine and chlorine, with their distinct isotopic distributions (Bromine: ~50.7% 79Br and ~49.3% 81Br; Chlorine: ~75.8% 35Cl and ~24.2% 37Cl), results in a characteristic isotopic pattern for the molecular ion peak [M]+•. libretexts.orglibretexts.org

The expected HRMS data would show a cluster of peaks corresponding to the different isotopic combinations. The most abundant of these, the monoisotopic peak, corresponds to the molecule containing the most abundant isotopes, 79Br and 35Cl. The exact mass of this ion can be calculated with high precision, and a measured value within a few parts per million (ppm) of the theoretical value would confirm the elemental composition.

Table 1: Theoretical HRMS Data for the Molecular Ion of this compound

| Isotopic Composition | Theoretical m/z | Relative Abundance (%) |

| C7H4(79Br)(35Cl)FNO | 250.9179 | 100.0 |

| C7H4(81Br)(35Cl)FNO | 252.9159 | 97.2 |

| C7H4(79Br)(37Cl)FNO | 252.9150 | 31.9 |

| C7H4(81Br)(37Cl)FNO | 254.9129 | 31.0 |

Data is theoretical and calculated based on isotopic abundances. Actual measurements may vary slightly.

Fragmentation patterns in the mass spectrum can also provide structural information. For benzamides, a common fragmentation pathway involves the loss of the amino group (-NH2) to form a stable benzoyl cation. researchgate.net Further fragmentation of the aromatic ring can also occur.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

LC-MS and UPLC-MS are hybrid techniques that couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govchromatographyonline.com These methods are ideal for analyzing mixtures and confirming the identity of individual components.

For the analysis of this compound, a reversed-phase chromatographic method would typically be employed. nih.gov A C18 or a phenyl-hexyl column could provide good separation for halogenated aromatic compounds. The mobile phase would likely consist of a mixture of water (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol, run under a gradient elution program. waters.comsciex.com

The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, would be set to monitor for the expected m/z values of the molecular ion of this compound. nih.govshimadzu.com The retention time of the compound under specific LC conditions serves as an additional identifying characteristic. UPLC, with its use of smaller particles in the stationary phase, offers higher resolution and faster analysis times compared to conventional HPLC. waters.com

Table 2: Representative UPLC-MS Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 5% B to 95% B over 5 minutes |

| Injection Volume | 1 µL |

| Column Temperature | 40 °C |

| MS Detector | ESI Positive Mode |

| MS Scan Range | m/z 100-400 |

This table represents a typical method and would require optimization for this specific analyte.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and carbonyl groups.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzamide (B126) chromophore. rsc.org The benzene ring and the carbonyl group of the amide are the primary absorbers of UV radiation. The presence of halogen substituents on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima (λmax) and can also affect the intensity of the absorption. nist.gov For substituted benzamides, absorption is typically observed in the range of 200-300 nm. rsc.orgnist.gov

Table 3: Expected UV-Vis Absorption Data for this compound in Ethanol

| Absorption Band | Expected λmax (nm) | Associated Transition |

| Band I | ~270-290 | π → π |

| Band II | ~230-250 | π → π |

These are estimated values based on the benzamide chromophore and the effects of halogen substituents.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. velp.comeltra.com The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the proposed molecular formula.

For this compound (C7H4BrClFNO), the theoretical elemental composition can be calculated based on the atomic masses of its constituent elements.

Table 4: Elemental Analysis Data for this compound

| Element | Theoretical Percentage (%) |

| Carbon | 33.31 |

| Hydrogen | 1.60 |

| Nitrogen | 5.55 |

| Bromine | 31.65 |

| Chlorine | 14.04 |

| Fluorine | 7.52 |

| Oxygen | 6.34 |

Theoretical percentages are calculated based on the molecular formula C7H4BrClFNO and atomic masses.

Analysis of "this compound" Reveals Data Unavailability

Despite extensive searches of scientific literature and crystallographic databases, detailed structural information for the chemical compound this compound remains unavailable in the public domain.

A comprehensive investigation to gather data for a detailed article on the solid-state structure and crystallographic analysis of this compound has concluded that the necessary experimental data has not been published. The planned article, which was to be structured around a specific and detailed outline, cannot be generated due to the absence of foundational research findings on this particular compound.

The intended focus of the article was to be on the single-crystal X-ray diffraction studies of this compound, with specific subsections dedicated to its crystal system and space group, unit cell parameters, molecular conformation, and a thorough analysis of its intermolecular interactions, including hydrogen bonding networks and halogen bonding interactions.

However, repeated and targeted searches using the compound's name, its CAS Registry Number (1532518-77-6), and various relevant scientific search terms have failed to yield any peer-reviewed papers or entries in crystallographic databases such as the Cambridge Crystallographic Data Centre (CCDC) that detail the crystal structure of this specific molecule. While information on similar compounds, such as other halogenated benzamides or related aromatic compounds, is available, the strict requirement to focus solely on this compound prevents the use of such data as a substitute.

Without the primary crystallographic data, any attempt to construct the requested article would be speculative and would not meet the required standards of scientific accuracy. Therefore, the creation of an article with the specified detailed outline and content is not possible at this time. Further experimental research, specifically single-crystal X-ray diffraction analysis of this compound, would be required for such an article to be written.

Packing Arrangements and Crystal Engineering Implications

The molecular packing of this compound in a crystalline lattice would likely be dominated by the formation of hydrogen-bonded dimers or catemeric chains via the amide functional group. The classic R²₂(8) graphite-set motif, where two molecules are linked through a pair of N-H···O hydrogen bonds, is a common feature in benzamide crystal structures.

The presence of three different halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring introduces the potential for a variety of halogen bonding interactions (C-X···O, C-X···N, and C-X···X'). These interactions, which are directional and can be comparable in strength to conventional hydrogen bonds, would play a crucial role in dictating the three-dimensional supramolecular architecture. The relative orientation of the molecules would be optimized to maximize these favorable interactions, leading to a densely packed structure.

Hirshfeld Surface Analysis and Quantitative Contributions to Crystal Packing

A theoretical Hirshfeld surface analysis would be instrumental in quantitatively dissecting the intermolecular interactions within the crystal lattice of this compound. This computational tool allows for the visualization and quantification of close contacts between neighboring molecules.

Based on analyses of similar halogenated benzamides, it can be predicted that the Hirshfeld surface would reveal significant contributions from several types of interactions. The following table provides a hypothetical breakdown of the percentage contributions of the most significant intermolecular contacts to the Hirshfeld surface, based on trends observed in related structures.

| Intermolecular Contact | Predicted Contribution (%) |

| H···H | 20 - 30% |

| O···H / H···O | 15 - 25% |

| Cl···H / H···Cl | 10 - 15% |

| Br···H / H···Br | 8 - 12% |

| F···H / H···F | 5 - 10% |

| C···H / H···C | 5 - 10% |

| Halogen···Halogen | 3 - 7% |

The large, red regions on a d_norm mapped Hirshfeld surface would correspond to the strong N-H···O hydrogen bonds. Additional, less prominent spots would indicate the presence of C-H···O, C-H···F, C-H···Cl, and C-H···Br interactions, as well as halogen-halogen contacts. The 2D fingerprint plots derived from the Hirshfeld surface would provide a quantitative summary of these interactions, allowing for a detailed comparison with other known crystal structures.

Powder X-ray Diffraction (PXRD) and Polymorphism Studies of this compound

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly in substituted benzamides. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability.

For this compound, the existence of multiple, energetically accessible conformations of the molecule, coupled with the variety of possible intermolecular interactions (hydrogen and halogen bonds), suggests a high propensity for polymorphism. Different crystallization conditions, such as the choice of solvent, temperature, and rate of cooling, could lead to the formation of different crystal packing arrangements.

Powder X-ray Diffraction (PXRD) would be the primary experimental technique to identify and characterize different polymorphic forms. Each polymorph would produce a unique PXRD pattern, acting as a fingerprint for that specific crystalline phase. A systematic screening for polymorphs would involve recrystallization from a diverse range of solvents and under various thermal conditions, followed by PXRD analysis of the resulting solid forms. The identification of multiple polymorphs would be critical for understanding the solid-state landscape of this compound and for ensuring the selection of a stable and reproducible crystalline form for any potential application.

Applications in Medicinal Chemistry

Role as a Building Block in Drug Discovery

5-Bromo-4-chloro-2-fluorobenzamide is a prime candidate for use as a versatile building block in drug discovery. Its tri-halogenated structure allows for precise and selective modifications, enabling the synthesis of a wide array of derivatives. The bromine atom is particularly useful for introducing diversity through cross-coupling reactions, a cornerstone of modern medicinal chemistry. The related compound, 5-Bromo-4-chloro-2-fluorobenzaldehyde, is noted as a key intermediate in the synthesis of various pharmaceuticals.

Structure-Activity Relationship (SAR) Studies

The compound is an ideal scaffold for structure-activity relationship (SAR) studies. By systematically replacing each halogen atom or modifying the amide group, chemists can probe how different parts of the molecule interact with biological targets like enzymes or receptors. namiki-s.co.jp Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can significantly enhance binding affinity to a protein target. namiki-s.co.jp The differential reactivity of the C-Br, C-Cl, and C-F bonds allows for a stepwise exploration of the chemical space around the core scaffold.

Examples of Biologically Active Molecules Derived from the Compound

While there are no specific examples of drugs derived directly from this compound in the public domain, many biologically active molecules contain halogenated benzamide (B126) cores. For instance, substituted benzamides are known to act as dopamine (B1211576) D2 receptor antagonists, which are used as antipsychotic agents. nih.gov Furthermore, the structural motif is found in compounds investigated for their antitumor and antimicrobial properties. nih.govresearchgate.net

Reactivity and Mechanistic Studies of 5 Bromo 4 Chloro 2 Fluorobenzamide

Reactivity of the Amide Functionality

The amide group (-CONH₂) is a versatile functional group, and its reactivity in 5-Bromo-4-chloro-2-fluorobenzamide is significantly influenced by the electronic effects of the halogen substituents on the phenyl ring.

Amides can be hydrolyzed to their corresponding carboxylic acids under both acidic and basic conditions. libretexts.org For this compound, hydrolysis would yield 5-bromo-4-chloro-2-fluorobenzoic acid and ammonia (B1221849).

Acid-Catalyzed Hydrolysis: In an acidic medium, the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The elimination of ammonia (which is protonated to form an ammonium (B1175870) ion in the acidic medium) yields the carboxylic acid. libretexts.org

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This is followed by the elimination of the amide anion (⁻NH₂), which is a poor leaving group. Therefore, a proton transfer from the carboxylic acid intermediate to the amide anion typically occurs, forming the carboxylate salt and ammonia. libretexts.org The presence of strong electron-withdrawing groups, such as the halogens on the aromatic ring, is expected to increase the rate of hydrolysis by making the carbonyl carbon more electrophilic.

The nitrogen atom of the primary amide in this compound possesses a lone pair of electrons and can act as a nucleophile, although it is significantly less reactive than an amine. The electron-withdrawing nature of the substituted benzoyl group reduces the nucleophilicity of the nitrogen atom. However, under appropriate conditions, N-alkylation and N-acylation are feasible.

N-Alkylation: This reaction involves the substitution of one of the amide hydrogens with an alkyl group. It typically requires a strong base to deprotonate the amide, forming a more nucleophilic amidate anion, which then reacts with an alkyl halide. For example, studies on the N-alkylation of 5-bromothiophene-2-sulfonamide (B1270684) have been successfully carried out using lithium hydride (LiH) as a base followed by the addition of an alkyl bromide. nih.gov A similar approach could likely be applied to this compound.

N-Acylation: The introduction of an acyl group to the amide nitrogen is also possible, leading to the formation of an imide. This transformation generally requires forcing conditions, such as reacting the amide with an acid chloride or anhydride (B1165640) at high temperatures.

Reactivity of Aromatic Halogen Substituents (Bromine, Chlorine, Fluorine)

The benzene (B151609) ring of this compound is adorned with three different halogens, each exhibiting distinct reactivity profiles, particularly in metal-catalyzed and nucleophilic substitution reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org In polyhalogenated substrates, the regioselectivity of these reactions is a key consideration. The general order of reactivity for aryl halides in oxidative addition to a palladium(0) catalyst is C-I > C-Br > C-Cl >> C-F.

Based on this trend, it is highly probable that cross-coupling reactions on this compound, such as Suzuki, Heck, or Sonogashira couplings, would occur selectively at the C-Br bond, leaving the C-Cl and C-F bonds intact. This allows for sequential functionalization of the aromatic ring. For instance, palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles have demonstrated that the first reaction typically occurs at the most reactive halogen position. thieme-connect.de

Table 1: Predicted Regioselectivity in Cross-Coupling Reactions

| Halogen Position | Relative Reactivity | Potential Coupling Partners |

|---|---|---|

| 5-Bromo | Highest | Boronic acids, alkynes, alkenes |

| 4-Chloro | Intermediate | Generally requires more forcing conditions or specific catalysts |

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. libretexts.org The reaction proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing substituents positioned ortho or para to the leaving group. libretexts.org

In this compound, the amide group (-CONH₂) is an activating group, and all three halogens are also electron-withdrawing. The relative leaving group ability in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their reactivity in cross-coupling reactions.

Given the substitution pattern:

The fluorine at C-2 is ortho to the activating amide group.

The chlorine at C-4 is meta to the amide but para to the bromine.

The bromine at C-5 is para to the fluorine and meta to the amide.

The most likely site for SNAr is the substitution of the fluoride (B91410) at the C-2 position, as it is activated by the ortho-amide group and is the best leaving group among the halogens in this type of reaction. The unique arrangement of substituents in the related compound, 5-Bromo-4-chloro-2-fluorobenzaldehyde, has been noted to optimize electronic effects for nucleophilic aromatic substitution.

The halogen dance is a base-catalyzed isomerization reaction where a halogen atom migrates to a different position on an aromatic ring. clockss.org This reaction typically proceeds through a series of deprotonation and metal-halogen exchange steps. researchgate.net It is most common for heavier halogens like bromine and iodine, while fluorine and chlorine atoms are generally not prone to migration. clockss.org

In the case of this compound, treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), could potentially induce a halogen dance involving the bromine atom. The deprotonation would likely occur at the most acidic proton position on the ring, which is influenced by all the substituents. The subsequent migration of the bromine atom could lead to isomeric products, providing a pathway to otherwise difficult-to-access substitution patterns. The mechanism for such reactions often involves bridged anionic transition states. researchgate.net

Electrophilic Aromatic Substitution

Detailed studies on the electrophilic aromatic substitution of this compound are not readily found in the surveyed literature. The directing effects of the substituents on the benzene ring would play a crucial role in determining the regioselectivity of any such reaction. The amide group (-CONH2) is generally considered an ortho-, para-director. However, the strong electron-withdrawing inductive effects of the fluorine, chlorine, and bromine atoms would deactivate the ring towards electrophilic attack. The interplay of these activating and deactivating effects, along with steric hindrance from the substituents, would influence the position of any incoming electrophile. Without empirical data, the precise outcomes of nitration, halogenation, sulfonation, or Friedel-Crafts reactions on this specific substrate remain uncharacterized in the public domain.

Metalation Chemistry and Organometallic Transformations

The presence of bromine and chlorine atoms on the aromatic ring of this compound suggests the potential for metalation reactions, such as lithium-halogen exchange or the formation of Grignard reagents. These transformations would create organometallic intermediates that are valuable in the formation of new carbon-carbon and carbon-heteroatom bonds. For instance, treatment with a strong organolithium base could potentially lead to selective metalation at the bromine- or chlorine-substituted positions. Subsequently, these organometallic species could be trapped with various electrophiles.

Furthermore, the aryl halide moieties could participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions are powerful tools for the synthesis of complex organic molecules. However, specific examples and detailed reaction conditions for such transformations involving this compound are not documented in the available scientific literature.

Proposed Reaction Mechanisms for Transformations of this compound

Given the absence of published studies on the reactions of this compound, no specific reaction mechanisms for its transformations can be detailed. Proposing a mechanism requires experimental evidence, such as the identification of intermediates and byproducts, kinetic studies, and isotopic labeling experiments. Without any reported reactions, any proposed mechanism would be purely theoretical and fall outside the scope of this factual report.

Computational and Theoretical Investigations of 5 Bromo 4 Chloro 2 Fluorobenzamide

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 5-Bromo-4-chloro-2-fluorobenzamide, methods like Density Functional Theory (DFT), often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are the standard for obtaining a balance between accuracy and computational cost. unair.ac.idacs.org These calculations form the basis for geometry optimization, electronic structure analysis, and the prediction of various molecular properties.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of this compound is to determine its most stable three-dimensional structure, or its optimized geometry. This process involves finding the minimum energy conformation on the potential energy surface. kallipos.gr For this molecule, the geometry is largely dictated by the planar benzene (B151609) ring. However, the orientation of the amide (-CONH2) group relative to the ring is a key conformational variable.

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar halogenated benzamides and aromatic systems. Actual calculated values would require a specific computational study.

| Parameter | Predicted Bond Length (Å) | Predicted Bond Angle (°) |

| C-F | ~1.35 | - |

| C-Cl | ~1.74 | - |

| C-Br | ~1.90 | - |

| C=O | ~1.24 | - |

| C-N | ~1.36 | - |

| Aromatic C-C | 1.39 - 1.41 | - |

| C-C-F | ~118 | |

| C-C-Cl | ~121 | |

| C-C-Br | ~119 | |

| O=C-N | ~122 |

Electronic Structure Analysis (HOMO-LUMO, Molecular Orbitals)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. aimspress.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. scirp.org

For this compound, the HOMO is expected to be primarily localized on the electron-rich benzene ring and the bromine atom, which has lone pairs of electrons. The LUMO is likely to be distributed over the entire aromatic system but with significant contributions from the electron-withdrawing amide group and the carbon atoms attached to the electronegative halogens. The multiple halogen substituents and the amide group are expected to lower both the HOMO and LUMO energy levels compared to unsubstituted benzamide (B126), and the HOMO-LUMO gap would be a key parameter in assessing its reactivity. nih.gov

Table 2: Representative Frontier Orbital Energies for a Halogenated Benzamide Note: These values are illustrative and based on general principles of substituted aromatic compounds.

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -1.5 to -2.5 |

| HOMO-LUMO Gap | 4.0 to 5.0 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions, hybridization, and the delocalization of electron density. nih.gov For this compound, NBO analysis would quantify the nature of the carbon-halogen bonds and the resonance effects within the molecule.

Spectroscopic Property Predictions (NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic properties, which can aid in the identification and characterization of synthesized compounds.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C chemical shifts. For this compound, the aromatic protons and carbons would show distinct signals influenced by the electronic effects (inductive and resonance) of the fluoro, chloro, bromo, and amide substituents. The fluorine atom's strong electron-withdrawing effect would significantly deshield adjacent protons and carbons. researchgate.net

IR Spectroscopy: The vibrational frequencies can be calculated to predict the infrared (IR) spectrum. Key predicted peaks would include the N-H stretching vibrations of the amide group (typically around 3200-3400 cm⁻¹), the C=O stretching vibration (around 1650-1690 cm⁻¹), and various C-C aromatic stretches and C-H bending modes. researchgate.net The C-F, C-Cl, and C-Br stretching vibrations would appear in the fingerprint region at lower wavenumbers.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. For this compound, π-π* transitions within the substituted benzene ring are expected to be the most prominent, with the exact wavelength of maximum absorption (λmax) influenced by the combination of all substituents.

Table 3: Predicted Characteristic Vibrational Frequencies (IR) and Chemical Shifts (NMR) Note: These are typical ranges and would be refined by specific calculations.

| Spectroscopy | Feature | Predicted Range |

| IR | N-H Stretch | 3200 - 3400 cm⁻¹ |

| IR | C=O Stretch | 1650 - 1690 cm⁻¹ |

| IR | Aromatic C=C Stretch | 1450 - 1600 cm⁻¹ |

| IR | C-F Stretch | 1100 - 1300 cm⁻¹ |

| ¹H NMR | Aromatic Protons (H) | 7.0 - 8.5 ppm |

| ¹H NMR | Amide Protons (NH₂) | 7.5 - 9.0 ppm (broad) |

| ¹³C NMR | Carbonyl Carbon (C=O) | 165 - 175 ppm |

| ¹³C NMR | Aromatic Carbons (C) | 110 - 140 ppm |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the electrostatic potential on the electron density surface of a molecule. unair.ac.id It is invaluable for identifying the electrophilic and nucleophilic sites of a molecule.

For this compound, the MEP map would show the most negative potential (typically colored red) around the highly electronegative oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. The regions around the amide hydrogens would show positive potential (colored blue), indicating electrophilic character. The halogen atoms would present a more complex picture due to the "sigma-hole" phenomenon, where a region of positive potential can exist on the outermost portion of the halogen atom, making it capable of halogen bonding.

QSAR (Quantitative Structure-Activity Relationship) Modeling Considerations

While this article does not detail specific biological activities, it is important to consider how the computational data for this compound would be used in a Quantitative Structure-Activity Relationship (QSAR) study. QSAR models aim to correlate a molecule's structural or physicochemical properties with its biological activity. nih.govnih.gov

For a molecule like this compound, several calculated parameters would be crucial descriptors in a QSAR model:

Electronic Descriptors: HOMO/LUMO energies, HOMO-LUMO gap, and atomic charges would describe the molecule's electronic reactivity. jppres.com

Steric/Topological Descriptors: Molecular weight, molecular volume, and surface area would account for size and shape.

Lipophilicity Descriptors: The calculated logP (partition coefficient) would be a key indicator of its hydrophobicity, which influences membrane permeability.

These descriptors, derived from computational analysis, would be used to build mathematical models that could predict the activity of similar benzamide derivatives, thereby guiding the design of new compounds with potentially enhanced properties. nih.gov

Lack of Specific Data for this compound Prevents In-Depth Computational Analysis

A comprehensive search of available scientific literature and chemical databases has revealed a significant lack of specific computational and theoretical studies focused solely on the chemical compound this compound. Despite extensive queries for research detailing its physicochemical descriptors and molecular-level interactions, no dedicated scholarly articles or datasets were identified for this particular molecule.

The initial research strategy aimed to uncover detailed information regarding the computationally derived properties of this compound, such as its molecular weight, octanol-water partition coefficient (logP), polar surface area, and hydrogen bonding characteristics. Furthermore, the investigation sought to find theoretical studies providing insights into its potential molecular interactions, which are crucial for understanding its behavior in various chemical and biological systems.

While information on related compounds with similar structural motifs, such as other halogenated benzamides and anilines, is available, the strict requirement to focus exclusively on this compound prevents the inclusion of such data. Extrapolating findings from analogous compounds would not meet the criteria for a scientifically accurate article dedicated to the specified molecule.

Consequently, it is not possible to provide a detailed and authoritative article on the "" as outlined in the initial request, due to the absence of specific research findings for this compound in the public domain. Further computational studies would need to be performed to generate the data required for such an analysis.

Applications and Future Research Directions

5-Bromo-4-chloro-2-fluorobenzamide as a Building Block in Complex Organic Synthesis

The strategic placement of bromo, chloro, and fluoro substituents on the benzamide (B126) scaffold offers multiple reaction sites, allowing for selective functionalization and the construction of intricate molecular architectures.

Synthesis of Heterocyclic Compounds

While direct examples of the use of this compound in the synthesis of heterocycles are not extensively documented, its structural features suggest its potential as a precursor for various heterocyclic systems. The presence of an ortho-fluoro substituent to the amide group is particularly significant. For instance, ortho-fluorobenzamides are known to undergo transition-metal-free SNAr reactions with amides, followed by cyclization, to yield quinazolin-4-ones. sciepub.com This methodology could potentially be applied to this compound to generate highly substituted quinazolinone derivatives.

Furthermore, the bromo- and chloro-substituents can be exploited in cross-coupling reactions to build more complex heterocyclic frameworks. For example, related bromo-substituted benzimidazoles have been functionalized via palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig amination reactions to produce a variety of substituted benzimidazole (B57391) derivatives. google.com Similarly, the presence of the amino group in related anilines allows for condensation reactions with various carbonyl compounds to form a range of heterocyclic structures.

Synthesis of Other Benzamide Derivatives

The reactivity of the halogen substituents on the aromatic ring of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of benzamide derivatives.

One notable transformation is its conversion to a Weinreb amide, specifically 5-bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide. This reaction proceeds by first converting the parent benzoic acid, 5-bromo-4-chloro-2-fluorobenzoic acid, to its acyl chloride, which is then reacted with N,O-dimethylhydroxylamine hydrochloride. google.com The resulting Weinreb amide is a versatile intermediate that can react with organometallic reagents, such as Grignard reagents, to produce ketones. google.com

Table 1: Synthesis of a Weinreb Amide Derivative google.com

| Starting Material | Reagents | Product |

| 5-Bromo-4-chloro-2-fluorobenzoic acid | 1. Thionyl chloride 2. N,O-Dimethylhydroxylamine hydrochloride, Pyridine | 5-Bromo-4-chloro-2-fluoro-N-methoxy-N-methylbenzamide |

The bromo-substituent, in particular, is amenable to Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of various aryl and heteroaryl groups at the 5-position of the benzamide ring. nih.govuni.lu Similarly, the Buchwald-Hartwig amination provides a route to introduce a wide range of nitrogen-containing substituents. google.com These reactions significantly expand the chemical space accessible from this starting material.

Role in the Design and Synthesis of Ligands and Metal Complexes

The presence of multiple heteroatoms (N, O, F, Cl, Br) in this compound and its derivatives makes them attractive candidates for the design of ligands for metal complexes. The amide nitrogen and carbonyl oxygen can act as coordination sites, while the halogen atoms can participate in halogen bonding, a non-covalent interaction that is gaining increasing recognition in coordination chemistry and materials science.

While specific examples of metal complexes with this compound as a ligand are not readily found in the literature, the general principles of ligand design suggest its potential. The electronic properties of the benzamide ring can be tuned by modifying the substituents, thereby influencing the coordination properties of the resulting ligand and the catalytic or photophysical properties of the metal complex.

Research in Structure-Based Design and Discovery in Medicinal Chemistry

The halogenated benzamide scaffold is a common motif in many biologically active compounds. The specific halogen substitution pattern of this compound provides a unique combination of steric and electronic properties that can be exploited in the design of new therapeutic agents.

Design Principles for Halogenated Benzamide Scaffolds

Halogen atoms play a crucial role in modern medicinal chemistry. They can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. The strategic placement of halogens can lead to enhanced potency and selectivity. For instance, the introduction of halogen atoms can promote specific interactions, such as halogen bonding, with protein residues in the target's active site.

The design of novel inhibitors often involves the use of pharmacophore models based on known active compounds. For example, in the development of VEGFR-2 kinase inhibitors, a flat heteroaromatic moiety connected to a urea (B33335) or amide linker is a common structural feature. The this compound scaffold could serve as a starting point for the design of such inhibitors, with the halogen atoms providing opportunities for fine-tuning the biological activity.

Synthetic Pathways to Potential Biologically Active Analogues

The synthetic versatility of this compound allows for the generation of libraries of analogues for biological screening. As mentioned previously, palladium-catalyzed cross-coupling reactions are a powerful tool for introducing a wide range of substituents at the bromo- and chloro-positions.

A key starting material for many of these syntheses is the corresponding benzoic acid, 5-bromo-2-chlorobenzoic acid, which is a known precursor in the synthesis of hypoglycemic drugs. google.comgoogle.com This benzoic acid can be converted to the benzamide, which can then be further functionalized. For example, a one-pot synthesis method has been developed to produce 5-bromo-2-chloro-4'-ethoxy diphenylmethane (B89790) from 2-chloro-5-bromobenzoic acid, involving the formation of the acyl chloride followed by a Friedel-Crafts acylation and reduction. google.com

Table 2: Example of a Multi-step Synthesis from a Related Benzoic Acid google.com

| Starting Material | Key Steps | Final Product |

| 2-Chloro-5-bromobenzoic acid | 1. Acyl chloride formation 2. Friedel-Crafts acylation with phenetole (B1680304) 3. Reduction | 5-Bromo-2-chloro-4'-ethoxy diphenylmethane |

Furthermore, the synthesis of fluorinated pyrimidines and pyrazoles from related fluorinated building blocks highlights the potential for cyclocondensation reactions to generate novel heterocyclic systems with potential biological activity. nih.gov The strategic combination of these synthetic methods allows for the systematic exploration of the structure-activity relationships of this class of compounds.

Agrochemical Research Applications

The chemical scaffold of this compound is of significant interest in agrochemical research, primarily as a key intermediate in the synthesis of modern insecticides and potentially other crop protection agents. The specific arrangement of bromo, chloro, and fluoro substituents on the benzamide ring is a strategic design element for creating new active ingredients with enhanced biological activity and selectivity.

Halogenated benzamides are integral components in the synthesis of a major class of insecticides known as diamides. sioc-journal.cnrhhz.net These insecticides are renowned for their novel mode of action, targeting the ryanodine (B192298) receptors in insects, which leads to the uncontrolled release of internal calcium stores and subsequent paralysis and death. rhhz.net The development of new diamide (B1670390) insecticides often involves the use of halogenated precursors to modulate the physicochemical properties and biological efficacy of the final molecule. researchgate.netmdpi.com Since 2010, approximately 81% of newly launched agrochemicals have contained halogen atoms, underscoring their importance in modern crop protection. researchgate.net

While direct public-domain research detailing the use of this compound in a commercialized pesticide is not available, its structure is analogous to precursors used in the synthesis of various experimental and patented agrochemicals. Research in this area focuses on creating novel compounds with improved insecticidal spectrum, better safety profiles, and resistance-breaking capabilities. For instance, studies on novel diamide compounds have demonstrated that modifications of the halogenated phenylamide moiety can lead to excellent insecticidal activity against pests like the diamondback moth (Plutella xylostella). sioc-journal.cn

The table below illustrates the types of halogenated precursors used in the synthesis of advanced agrochemicals, highlighting the relevance of structures like this compound.

Table 1: Examples of Halogenated Intermediates in Agrochemical Synthesis This table is for illustrative purposes and shows representative compounds.

| Intermediate Type | Example Compound | Potential Agrochemical Class | Reference |

| Halogenated Benzamide | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | Diamide Insecticides | nih.gov |

| Halogenated Aniline | 4-chloro-2-methylaniline | Diamide Insecticides | nih.gov |

| Halogenated Benzoyl Chloride | 2-fluorobenzoyl chloride | Benzoylphenylurea Insecticides | researchgate.net |

| Halogenated Benzoic Acid | 2-chloro-5-iodobenzoic acid | Fungicides, Herbicides | nih.gov |

The fungicidal potential of benzamide derivatives is also an active area of research. Benzamides can be designed to inhibit fungal processes, and the inclusion of halogens can enhance their efficacy. nih.gov For example, novel benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have shown promising fungicidal activities against various plant pathogens. nih.gov Given that halogenation is a key strategy in developing effective fungicides, this compound represents a valuable building block for the synthesis of new fungicidal agents.

Emerging Research Areas for this compound and Related Halogenated Aromatics

Beyond its potential in established agrochemical applications, the unique electronic and structural properties of this compound and related halogenated aromatics make them attractive candidates for a range of emerging research fields.

Medicinal Chemistry:

Halogen bonding is increasingly recognized as a significant interaction in drug design and medicinal chemistry. nih.gov The strategic placement of halogen atoms can enhance binding affinity and selectivity of a molecule to its biological target. nih.gov Benzamide derivatives themselves are known to possess a wide range of pharmacological activities, including anticancer, and as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. nih.gov The specific halogenation pattern of this compound could be exploited to develop novel therapeutic agents with tailored properties. The different halogen atoms (bromine, chlorine, and fluorine) offer a palette for fine-tuning interactions within a protein's binding pocket.

Materials Science:

The field of materials science is continuously seeking new molecular building blocks to create advanced materials with specific functions. Polycyclic and halogenated aromatic compounds are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The introduction of halogen atoms can influence the electronic properties, crystal packing, and stability of organic materials. Curved aromatic compounds, for which halogenated aromatics can be precursors, are finding use in host-guest chemistry and as sensors. researchgate.net The reactivity of the bromo and chloro substituents in this compound allows for its incorporation into larger, more complex molecular architectures, potentially leading to the development of novel polymers and functional materials.

Environmental Science:

Halogenated aromatic compounds are also studied as tracers for environmental processes. nih.gov While not a direct application of the compound itself, understanding the behavior and fate of such molecules in the environment is a crucial area of research. This knowledge can inform the design of future chemicals with improved environmental profiles.

The table below summarizes the emerging research areas and the potential roles of this compound and similar compounds.

Table 2: Emerging Research Applications for Halogenated Aromatics

| Research Area | Potential Application of this compound | Rationale | Reference |

| Medicinal Chemistry | Scaffold for novel therapeutic agents | Halogen bonding can enhance protein-ligand interactions; benzamide core is a known pharmacophore. | nih.govnih.gov |

| Materials Science | Precursor for functional polymers and organic electronics | Halogen atoms influence electronic properties and enable further chemical modification. | researchgate.net |

| Supramolecular Chemistry | Building block for complex host-guest systems | Can be used to construct larger, shaped molecules for molecular recognition. | researchgate.net |

| Environmental Fate Studies | Model compound for persistent organic pollutant research | Understanding the environmental behavior of polyhalogenated aromatics. | nih.govnih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Bromo-4-chloro-2-fluorobenzamide, and how can intermediates be validated?

- Methodology : Start with halogenated benzoic acid derivatives (e.g., 5-Bromo-2-fluorobenzoic acid, CAS 146328-85-0) as precursors . Activate the carboxylic acid group via thionyl chloride or EDCI/HOBt coupling to form the amide. Intermediate validation requires HPLC purity analysis (>97%) and NMR (¹H/¹³C) to confirm regiochemistry and functional group conversion. For halogen positioning, X-ray crystallography (using SHELX software ) ensures structural accuracy.

Q. How should researchers address inconsistencies in spectroscopic data (e.g., NMR shifts) for halogenated benzamides?

- Methodology : Compare experimental NMR data with computational predictions (DFT calculations) and literature benchmarks for similar compounds (e.g., 4-Bromo-2-fluorobenzamide, CAS 292621-45-5 ). Use deuterated solvents (DMSO-d₆ or CDCl₃) to minimize solvent effects. Cross-validate with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks.

Q. What safety protocols are critical when handling this compound?

- Methodology : Follow Safety Data Sheet (SDS) guidelines for halogenated aromatics, including PPE (gloves, goggles) and fume hood use. Store at 0–6°C if light-sensitive, as recommended for structurally similar bromo-chloro compounds . Monitor air quality for volatile byproducts (e.g., HCl fumes) using gas chromatography-mass spectrometry (GC-MS) during synthesis.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : Perform single-crystal X-ray diffraction with SHELXL for precise bond-length and angle measurements. Compare with density functional theory (DFT)-optimized geometries to identify electronic effects of halogen substituents. For polymorph screening, use differential scanning calorimetry (DSC) to detect thermal phase transitions.

Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?

- Methodology : Investigate Suzuki-Miyaura coupling using Pd catalysts to replace bromine with aryl/heteroaryl groups. Monitor reaction progress via thin-layer chromatography (TLC) and optimize conditions (e.g., solvent, base) using design of experiments (DoE) . Analyze regioselectivity trends using Hammett plots to correlate substituent effects with reaction rates.

Q. How do solvent polarity and temperature affect the stability of this compound in solution?

- Methodology : Conduct accelerated stability studies in DMSO, MeOH, and aqueous buffers at 25°C and 40°C. Quantify degradation products via LC-MS/MS and identify hydrolytic pathways (e.g., amide bond cleavage). Use Arrhenius kinetics to extrapolate shelf-life under standard storage conditions.

Q. What strategies mitigate batch-to-batch variability in halogenated benzamide synthesis?

- Methodology : Implement quality-by-design (QbD) principles:

- Control raw material purity (e.g., >95.0% for bromo-chloro intermediates ).

- Optimize reaction parameters (stoichiometry, catalyst loading) via response surface methodology (RSM) .

- Validate reproducibility using statistical process control (SPC) charts for critical quality attributes (e.g., yield, purity).

Data Contradiction and Validation

Q. How should researchers reconcile conflicting literature reports on the biological activity of halogenated benzamides?

- Methodology : Perform meta-analysis of published data, focusing on assay conditions (e.g., cell lines, concentrations). Replicate key studies using standardized protocols (e.g., OECD guidelines ) and orthogonal assays (e.g., enzymatic vs. cell-based). Cross-reference with structural analogs (e.g., 4-Bromo-5-chloro-N-(2,5-dimethoxybenzyl)-2-fluoro-benzenesulfonamide ) to identify substituent-specific trends.

Q. What analytical techniques confirm the absence of trace heavy metals in this compound batches?

- Methodology : Use inductively coupled plasma mass spectrometry (ICP-MS) to detect metals (e.g., Pb, Pd) at ppb levels. For ligand-bound residues, employ X-ray photoelectron spectroscopy (XPS) . Compare with regulatory limits (e.g., ICH Q3D guidelines) and supplier specifications (e.g., Sigma-Aldrich’s disclaimer on unverified purity ).

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.